1-tert-Butoxy-N,N-dimethylprop-2-en-1-amine
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Overview
Description
1-tert-Butoxy-N,N-dimethylprop-2-en-1-amine is an organic compound characterized by its unique structure, which includes a tert-butoxy group attached to a dimethylprop-2-en-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butoxy-N,N-dimethylprop-2-en-1-amine can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylprop-2-en-1-amine with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl group being introduced via nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butoxy-N,N-dimethylprop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the tert-butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-tert-Butoxy-N,N-dimethylprop-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-tert-Butoxy-N,N-dimethylprop-2-en-1-amine exerts its effects involves interactions with various molecular targets. The tert-butoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. Pathways involved may include nucleophilic attack and electrophilic substitution, depending on the specific reaction conditions.
Comparison with Similar Compounds
- 1,1-Di-tert-butoxy-N,N-dimethylmethylamine
- tert-Butyl-1-methyl-2-propynyl ether
- tert-Butyloxycarbonyl protecting group derivatives
Uniqueness: 1-tert-Butoxy-N,N-dimethylprop-2-en-1-amine is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of steric hindrance and electronic effects, making it valuable in various synthetic applications.
Properties
CAS No. |
89745-80-2 |
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Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
N,N-dimethyl-1-[(2-methylpropan-2-yl)oxy]prop-2-en-1-amine |
InChI |
InChI=1S/C9H19NO/c1-7-8(10(5)6)11-9(2,3)4/h7-8H,1H2,2-6H3 |
InChI Key |
HOZSWZXFTBXBQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(C=C)N(C)C |
Origin of Product |
United States |
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